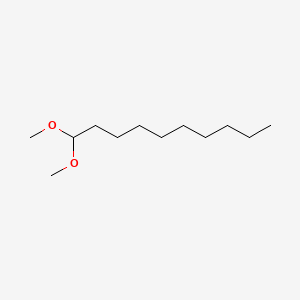

1,1-Dimethoxydecane

描述

Significance of Acetal (B89532) Functionality in Contemporary Organic Synthesis

The acetal functional group, characterized as a geminal diether, is a fundamental motif in organic chemistry, holding significant importance in contemporary synthetic strategies ymerdigital.com. Acetals are typically formed through the reversible reaction of an aldehyde or ketone with two molecules of an alcohol, often catalyzed by an acid ymerdigital.comfiveable.me. This transformation proceeds via the formation of a hemiacetal intermediate ymerdigital.com.

One of the most significant applications of acetals in organic synthesis is their use as protecting groups for carbonyl compounds fiveable.mepearson.com. Aldehydes and ketones are highly reactive functional groups susceptible to various nucleophilic additions and other transformations pearson.com. Converting a reactive carbonyl into a stable acetal allows chemists to carry out reactions on other parts of a molecule without affecting the protected carbonyl fiveable.mepearson.com. Acetals are generally stable under basic and neutral conditions but can be readily cleaved under acidic conditions to regenerate the original carbonyl compound and alcohol fiveable.mersc.org. This differential reactivity makes acetals invaluable tools in multi-step synthetic sequences fiveable.me.

Beyond their role as protecting groups, acetals are also key intermediates in various organic transformations, including rearrangements and the synthesis of heterocyclic compounds fiveable.meunacademy.com. The stability of acetals compared to their parent carbonyls, particularly cyclic acetals derived from diols, contributes to their utility in diverse synthetic routes rsc.org.

Overview of 1,1-Dimethoxydecane as a Key Intermediate and Research Subject

This compound serves as a key intermediate in the synthesis of various organic molecules. Its structure incorporates a ten-carbon alkyl chain and the characteristic dimethyl acetal group. This combination of a relatively long hydrophobic chain and a reactive-under-acidic-conditions acetal makes it a valuable building block.

As a research subject, this compound has been identified in studies investigating volatile organic compounds (VOCs) produced by fungi, indicating its potential relevance in biodegradation research dntb.gov.uaresearchgate.net. It has also been noted as an aroma compound found in fresh blackberries and used in citrus oils, highlighting its presence in natural products and its application in the flavor and fragrance industry chemicalbook.comcymitquimica.com. While its use in flavors and fragrances is mentioned, the focus here remains on its chemical properties and research applications.

The synthesis of this compound typically involves the acid-catalyzed reaction between decanal (B1670006) and methanol (B129727) deascal.com. This is a standard acetal formation reaction. Research into the synthesis of acetals, including those derived from longer-chain aldehydes like decanal, often explores different catalytic systems to improve efficiency and yield ymerdigital.comscirp.org.

Historical Development of Decanal Dimethyl Acetal Research in Scholarly Literature

Research involving decanal dimethyl acetal, or this compound, has evolved alongside the broader study of acetals and their applications in organic chemistry. Early research likely focused on its synthesis and basic chemical properties as a representative long-chain aldehyde acetal.

The utility of acetals as protecting groups became a significant area of study, and this compound, as a derivative of a common fatty aldehyde, would have been included in investigations exploring the scope and limitations of acetal protection for various carbonyl compounds. The development of different catalysts and reaction conditions for acetal formation and deprotection has been a continuous theme in organic synthesis research ymerdigital.comscirp.org.

More recent scholarly literature shows the identification of this compound in complex biological matrices, such as fungal emissions and plant-based products, suggesting a shift towards understanding its natural occurrence and potential biological roles or origins dntb.gov.uaresearchgate.netuni-goettingen.deacs.org. Its inclusion in studies on volatile organic compounds indicates its detection and analysis using techniques like gas chromatography-mass spectrometry (GC-MS) dntb.gov.uaacs.org.

Current Research Frontiers and Unaddressed Questions in this compound Chemistry

Current research involving this compound appears to touch upon several frontiers. Its detection in fungal biodegradation studies suggests potential research into its metabolic fate and the enzymes involved in its formation or degradation in biological systems dntb.gov.uaresearchgate.net. This could lead to a better understanding of microbial metabolism of fatty aldehydes and their derivatives.

Another area of interest lies in exploring more efficient and environmentally friendly methods for its synthesis. Research into green chemistry approaches and the use of novel catalytic systems for acetal formation from long-chain aldehydes like decanal remains relevant ymerdigital.comscirp.org.

Furthermore, while its presence as an aroma compound is noted, detailed research into the specific olfactory or flavor properties imparted by this compound and how its structure relates to these properties could be a research avenue. Studies on its stability in different matrices and its interaction with other compounds in complex mixtures, particularly in the context of flavors and fragrances or biological samples, could also be areas of ongoing or future research.

Unaddressed questions may include a comprehensive understanding of its natural biosynthesis pathways in various organisms where it is found. The full scope of its potential as a versatile building block in the synthesis of more complex molecules, beyond its role as a protecting group, might also warrant further exploration. Detailed kinetic and mechanistic studies of its reactions under various conditions, particularly in novel synthetic methodologies, could also contribute to the field.

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless liquid | chemicalbook.com |

| Solubility (Water) | Almost insoluble | chemicalbook.com |

| Solubility (Other) | Soluble in alcohol and oils | chemicalbook.com |

| Boiling Point | 218 °C (lit.) | chemicalbook.com |

| Density | 0.83 g/mL at 25 °C (lit.) | chemicalbook.com |

| Refractive Index | n 20/D 1.424 (lit.) | chemicalbook.com |

| Molecular Formula | C₁₂H₂₆O₂ | cymitquimica.comscbt.com |

| Molecular Weight | 202.33 g/mol | scbt.comnih.gov |

| XLogP3-AA (Predicted) | 4.6 | nih.gov |

| Monoisotopic Mass | 202.193280068 Da | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1-dimethoxydecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-4-5-6-7-8-9-10-11-12(13-2)14-3/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRNCSZWOOYBQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064803 | |

| Record name | Decane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a herbaceous, green, citrus-floral odour | |

| Record name | Decanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/764/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218.00 °C. @ 760.00 mm Hg | |

| Record name | 1,1-Dimethoxydecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 1,1-Dimethoxydecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Decanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/764/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.830-0.852 | |

| Record name | Decanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/764/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7779-41-1 | |

| Record name | 1,1-Dimethoxydecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanal dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethoxydecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decane, 1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxydecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECANAL DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JJ0AU8EKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Dimethoxydecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 1,1 Dimethoxydecane and Its Chemical Congeners

Catalytic Strategies for the Formation of 1,1-Dimethoxydecane from Aldehyde Precursors

The formation of this compound typically involves the reaction between decanal (B1670006) and methanol (B129727). This reaction, known as acetalization, is an equilibrium process that requires the presence of a catalyst, usually an acid, to proceed efficiently. masterorganicchemistry.comlibretexts.org Various catalytic strategies have been developed to optimize this transformation, focusing on improving reaction rates, yields, and selectivity.

Acid-Catalyzed Acetalization Mechanisms and Optimization

Acid catalysis is the most common approach for the acetalization of aldehydes. The mechanism generally involves the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org This is followed by a nucleophilic attack by the alcohol (methanol in the case of this compound synthesis) to form a hemiacetal intermediate. masterorganicchemistry.comlibretexts.org Under acidic conditions, the hydroxyl group of the hemiacetal is then protonated and eliminated as water, generating a carbocationic intermediate, which is subsequently attacked by a second molecule of alcohol to yield the acetal (B89532). masterorganicchemistry.comlibretexts.orgchemistrysteps.com The removal of water from the reaction mixture is crucial to drive the equilibrium towards acetal formation. libretexts.org

Optimization of acid-catalyzed acetalization reactions for aldehydes can involve several parameters, including the choice of acid catalyst, catalyst loading, reaction temperature, reaction time, and the ratio of reactants. Studies on the acetalization of various aldehydes with methanol have shown that even low catalyst loadings of conventional acids, such as hydrochloric acid, can be effective. nih.govacs.org For instance, acetalization reactions have been reported to proceed smoothly with as low as 0.1 mol % hydrochloric acid. nih.govacs.org Reaction times can vary, with some acetalizations completing in as little as 30 minutes at ambient temperature. nih.govacs.org

While specific optimization data for the acid-catalyzed synthesis of this compound from decanal and methanol were not extensively detailed in the provided sources, general principles from the acetalization of other aldehydes can be applied. For example, the acetalization of decanal with glycerol (B35011) using heterogeneous acid catalysts showed that the reaction with decanal resulted in lower conversion compared to aldehydes with shorter hydrocarbon chains, potentially due to the aggregation of the aldehyde in the reaction medium. nacatsoc.org

Novel Heterogeneous Catalytic Systems for this compound Production

The use of heterogeneous catalysts in acetalization offers advantages such as ease of separation from the reaction mixture and potential for reusability, contributing to more sustainable processes. Various solid acid catalysts have been explored for the acetalization of aldehydes and ketones. These include acidic ion exchange resins, zeolites, supported heteropolyacids, and functionalized silica (B1680970). nacatsoc.orgresearchgate.net

Research has demonstrated the effectiveness of heterogeneous acid catalysts, such as Amberlyst-15, in the acetalization of glycerol with various aldehydes, including decanal. nacatsoc.orgresearchgate.net Other heterogeneous systems investigated for general acetalization include silicotungstic acid modified bentonite (B74815) scirp.org, mesoporous polymelamine–formaldehyde polymers nih.gov, graphitic-C₃N₄ under visible light irradiation nih.govresearchgate.netepa.govymerdigital.com, and sulfonic acid functionalized silica under solvent-free conditions ajol.info. Novel catalysts like ester sulfate-functionalized ionic liquids supported on silica have also shown promise for acetalization reactions. mdpi.com

While many of these studies focus on the acetalization of simpler aldehydes or ketones, the principles and catalytic systems developed are often applicable to the synthesis of congeners like this compound from decanal. The use of heterogeneous catalysts for the acetalization of decanal with glycerol has been reported, indicating the applicability of such systems to long-chain aldehydes. nacatsoc.org

Organocatalytic Approaches Utilizing this compound as a Substrate

The provided search results primarily focus on the synthesis of acetals. Information regarding organocatalytic approaches that utilize this compound as a substrate in subsequent reactions is limited within the scope of the search. While organocatalysts have been developed for the formation of acetals nih.gov, the use of this compound itself as a starting material in organocatalytic transformations was not a prominent theme in the retrieved literature. Further research would be needed to explore specific examples of this compound acting as a substrate in organocatalytic reactions.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, minimize waste, and conserve energy. wordpress.commonash.edukharagpurcollege.ac.in Applying these principles to the synthesis of this compound involves developing sustainable reaction conditions and exploring environmentally friendly solvent systems.

Development of Sustainable Reaction Conditions for Acetalization

Developing sustainable reaction conditions for acetalization focuses on improving the environmental profile of the synthesis. This includes using catalysts with low toxicity and high efficiency, minimizing catalyst loading, reducing reaction times and temperatures, and avoiding the generation of hazardous byproducts. researchgate.netepa.govymerdigital.commonash.edukharagpurcollege.ac.inijsdr.org

Research in green chemistry has led to the development of acetalization protocols that utilize lower catalyst concentrations and operate at milder temperatures, including room temperature. nih.govacs.orgresearchgate.netepa.gov Photocatalytic methods using organic dyes under visible light irradiation have also emerged as a greener alternative for acetalization, allowing reactions to proceed under mild, neutral conditions. researchgate.netepa.govymerdigital.com These approaches align with green chemistry principles by reducing energy consumption and avoiding corrosive acid catalysts.

The concept of atom economy, which maximizes the incorporation of starting materials into the final product, is also a key aspect of sustainable synthesis. monash.edukharagpurcollege.ac.in Efficient acetalization reactions that minimize side products contribute to a higher atom economy.

Exploration of Alternative Solvent Systems for Enhanced Sustainability

The choice of solvent significantly impacts the sustainability of a chemical process. Traditional acetalization reactions often employ organic solvents that can be volatile, flammable, or toxic. ijsdr.orgmdpi.com Green chemistry advocates for the exploration and use of alternative solvent systems that are less harmful to human health and the environment. kharagpurcollege.ac.inijsdr.org

Alternative green solvents investigated for acetalization include ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can form positive azeotropes with water, aiding in its removal. mdpi.com Water has also been explored as a solvent for certain acetalization reactions, although its effectiveness can vary depending on the substrates and catalysts. ijsdr.org Solvent-free conditions, where the reactants themselves or a minimal amount of a green solvent serve as the reaction medium, represent another highly sustainable approach to acetalization. ajol.infokharagpurcollege.ac.inorganic-chemistry.org

Atom Economy and Waste Minimization in Decanal Dimethyl Acetal Synthesis

Atom economy is a key principle in green chemistry that emphasizes maximizing the incorporation of all atoms from the reactants into the final product, thereby minimizing waste generation. jddhs.comjocpr.comstudymind.co.uk High atom economy processes are crucial for reducing environmental impact, conserving resources, and improving the cost-effectiveness of chemical production. studymind.co.ukvbithyd.ac.in

The synthesis of acetals, including decanal dimethyl acetal, typically involves the reaction of an aldehyde (decanal) with an alcohol (methanol) in the presence of an acid catalyst. A common method involves using 2,2-dimethoxypropane (B42991) as a water scavenger to drive the reaction to completion by removing the water byproduct core.ac.uk. The general reaction can be represented as:

RCHO + 2 R'OH RCH(OR')₂ + H₂O

In the case of decanal dimethyl acetal synthesis:

C₁₀H₂₀O (decanal) + 2 CH₃OH (methanol) C₁₂H₂₆O₂ (this compound) + H₂O

Minimizing byproducts and optimizing resource use are essential for improving sustainability in synthesis. jddhs.com Strategies to enhance atom economy and reduce waste in acetal synthesis can include:

Catalyst Selection: Utilizing highly active and selective catalysts (e.g., solid acid catalysts, metal-organic frameworks, or enzymes) that facilitate the reaction under milder conditions and minimize side reactions.

Solvent Optimization: Employing green solvents or solvent-free conditions to reduce the volume of waste generated and simplify purification.

Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and minimize decomposition or formation of unwanted byproducts.

In situ Water Removal: Efficiently removing water as it is formed can shift the equilibrium towards product formation and avoid the need for excess limiting reagent or dehydrating agents that generate stoichiometric waste. The use of dehydrating agents like 2,2-dimethoxypropane can be effective but introduces additional materials and potential waste streams core.ac.uk. Alternative water removal techniques, such as azeotropic distillation, can be employed.

Detailed research findings on specific catalysts and conditions optimized for atom economy in decanal dimethyl acetal synthesis were not extensively detailed in the search results. However, the principles of green chemistry, particularly atom economy and waste prevention, are increasingly being applied to the design of more sustainable synthetic routes for various chemical compounds. jddhs.comjocpr.comstudymind.co.ukvbithyd.ac.inacs.org

Stereoselective Synthesis of Chiral this compound Derivatives

Stereoselective synthesis, the selective production of one stereoisomer over others, is a critical aspect of modern organic chemistry, particularly for compounds with defined biological activities or material properties. encyclopedia.pubrsc.org While this compound itself does not possess a stereocenter at the acetal carbon, chiral derivatives can be synthesized by introducing stereogenic centers elsewhere in the decane (B31447) chain or by incorporating chiral moieties into the acetal structure.

The synthesis of chiral molecules often involves asymmetric catalysis, the use of chiral auxiliaries, or the resolution of racemic mixtures. encyclopedia.pubnih.gov For dimethoxydecane derivatives, this could involve:

Starting from Chiral Precursors: Utilizing a chiral decanal or a chiral alcohol in the acetal formation reaction. The stereochemistry of the starting material would be transferred to the product.

Asymmetric Acetalization: Developing catalytic systems that can induce chirality during the acetal formation from a prochiral decanal. This would likely require chiral catalysts, such as chiral Lewis acids or organocatalysts. metu.edu.trrsc.org

Functionalization of this compound: Introducing chiral centers into the decane chain of pre-formed this compound through stereoselective reactions like asymmetric hydrogenation, epoxidation, or functionalization of C-H bonds.

Research on the stereoselective synthesis specifically of chiral this compound derivatives is not widely reported in the provided search results. However, the general principles and methodologies for stereoselective synthesis of chiral acetals and substituted alkanes are well-established in organic chemistry. For example, stereoselective methods have been developed for the synthesis of chiral dihydropyrano[2,3-c]pyrazoles via organocatalytic domino reactions metu.edu.tr, and chiral sulfinyl compounds using various modern methods nih.gov. The synthesis of chiral alcohols with methyl-branched carbon skeletons has also been explored molaid.com.

Synthetic Routes to Substituted and Functionalized this compound Analogues

The synthesis of substituted and functionalized analogues of this compound allows for the exploration of how structural modifications impact physical, chemical, or biological properties. These analogues can feature various substituents along the decane chain or modifications to the acetal group.

Preparation of Halogenated this compound Derivatives (e.g., 10-Bromo-1,1-dimethoxydecane)

Halogenated organic compounds are valuable intermediates and products in various chemical industries. umn.edumdpi.com The introduction of halogen atoms into the this compound structure can alter its reactivity and properties. A specific example is 10-Bromo-1,1-dimethoxydecane.

The synthesis of 10-Bromo-1,1-dimethoxydecane can be achieved through several approaches:

Acetalization of a Halogenated Aldehyde: Reacting 10-bromodecanal (B1278384) with methanol under acid catalysis would directly yield 10-Bromo-1,1-dimethoxydecane. A study mentions obtaining 10-Bromo-1,1-dimethoxydecane from 10-bromodecanal in high yield (98%) using p-toluenesulfonic acid as a catalyst and 2,2-dimethoxypropane as a water scavenger core.ac.uk.

Halogenation of this compound: Introducing a bromine atom at the terminal position of the decane chain in pre-formed this compound. This would likely involve radical bromination conditions, which can sometimes suffer from regioselectivity issues, or more controlled functionalization methods.

Synthesis from a Halogenated Alkene or Alcohol: Starting from a commercially available building block like 10-bromo-1-decene (B1332156) sigmaaldrich.comuni.lu or 10-bromo-1-decanol thermofisher.comsigmaaldrich.com and converting the terminal functional group to an aldehyde followed by acetal formation. For instance, 10-bromo-1-decanol could be oxidized to 10-bromodecanal, which is then subjected to acetalization. The synthesis of 1,10-dibromodecane (B1670030) from 1,10-decanediol (B1670011) using HBr has been reported chemicalbook.com.

The synthesis from 10-bromodecanal appears to be a direct and efficient route based on the provided information core.ac.uk.

Synthesis of Branched-Chain Dimethoxydecane Isomers (e.g., 1,1-Dimethoxy-9-methyldecane)

Branched-chain isomers of this compound would feature methyl or other alkyl substituents along the decane carbon backbone. These structural variations can influence physical properties such as boiling point and viscosity. An example is 1,1-Dimethoxy-9-methyldecane.

The synthesis of branched-chain dimethoxydecane isomers typically involves starting with a branched aldehyde or its precursor:

Acetalization of a Branched Aldehyde: Reacting a branched decanal isomer, such as 9-methyldecanal, with methanol under acid catalysis would produce the corresponding dimethyl acetal, 1,1-Dimethoxy-9-methyldecane.

Synthesis from Branched Alkenes or Alcohols: Utilizing branched decene or decanol (B1663958) isomers as starting materials and converting the functional group to an aldehyde followed by acetal formation. For example, a branched alkene could undergo hydroformylation to yield a branched aldehyde.

Alkylation of a Decanal Precursor: Introducing a methyl group at the C9 position of a suitable decanal precursor before or during the formation of the aldehyde and subsequent acetalization.

Specific synthetic routes for 1,1-Dimethoxy-9-methyldecane were not explicitly detailed in the search results. However, the synthesis of branched isomers in other contexts, such as branched polymers, is achieved through controlled growth processes indiana.edu. The selective synthesis of alkene isomers, including branched ones, is an active area of research, often employing transition metal catalysis nih.govresearchfeatures.com. A related compound, 1-methoxy-9-methyldecane, is listed in PubChem nih.gov, indicating that structures with branching and methoxy (B1213986) groups in the decane chain are known.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 16000 |

| 10-Bromo-1,1-dimethoxydecane | Not found |

| 1,1-Dimethoxy-9-methyldecane | Not found |

| 10-Bromodecanal | 139065 |

| Decanal | 8180 |

| Methanol | 887 |

| 10-Bromo-1-decene | 543384 uni.lu |

| 10-Bromo-1-decanol | 53463-68-6 (CAS, not CID in snippets) sigmaaldrich.com |

| 1,10-Decanediol | 112-47-0 (CAS, not CID in snippets) chemicalbook.com |

| 1-Methoxy-9-methyldecane | 173510255 nih.gov |

This compound, also recognized as decanal dimethyl acetal, is a key acetal synthesized from decanal and methanol. The creation of this compound and its diverse derivatives and related structures necessitates the application of sophisticated synthetic strategies. These methodologies frequently prioritize achieving high levels of efficiency, minimizing waste generation, and precisely controlling stereochemistry and regiochemistry to access desired molecular architectures.

Atom Economy and Waste Minimization in Decanal Dimethyl Acetal Synthesis

A foundational principle of green chemistry is atom economy, which aims to maximize the incorporation of all reactant atoms into the final product, thereby significantly reducing waste. jddhs.comjocpr.comstudymind.co.uk Processes with high atom economy are vital for lessening environmental impact, conserving resources, and enhancing the economic viability of chemical manufacturing. studymind.co.ukvbithyd.ac.in

The synthesis of acetals, including decanal dimethyl acetal, typically involves the reaction between an aldehyde (decanal) and an alcohol (methanol), catalyzed by an acid. A common approach employs 2,2-dimethoxypropane to remove water generated during the reaction, thus shifting the equilibrium towards product formation core.ac.uk. The general reaction is represented as:

RCHO + 2 R'OH RCH(OR')₂ + H₂O

For the synthesis of decanal dimethyl acetal:

C₁₀H₂₀O (decanal) + 2 CH₃OH (methanol) C₁₂H₂₆O₂ (this compound) + H₂O

Assuming water is the sole byproduct, the theoretical atom economy for this reaction is relatively high, as most reactant atoms are incorporated into the product. Nevertheless, the actual atom economy and the extent of waste produced are considerably influenced by the choice of catalyst, solvent, and purification techniques.

Minimizing byproducts and optimizing resource utilization are crucial for improving the sustainability of synthetic processes. jddhs.com Strategies to enhance atom economy and reduce waste in acetal synthesis include:

Catalyst Selection: Employing highly active and selective catalysts, such as solid acid catalysts, metal-organic frameworks, or enzymes, which facilitate the reaction under milder conditions and reduce unwanted side reactions.

Solvent Optimization: Using green solvents or conducting reactions without solvents to decrease the volume of waste and simplify purification procedures.

Reaction Conditions: Carefully optimizing parameters like temperature, pressure, and reaction time to maximize product yield and minimize decomposition or the formation of undesirable byproducts.

In situ Water Removal: Effectively removing water as it is formed drives the reaction equilibrium towards the product and reduces the need for excess limiting reagents or dehydrating agents that produce stoichiometric waste. While dehydrating agents like 2,2-dimethoxypropane are effective for water removal, they introduce additional materials and potential waste streams core.ac.uk. Alternative methods, such as azeotropic distillation, can also be utilized for water removal.

While the provided search results did not offer extensive detailed research findings specifically on catalysts and conditions optimized for atom economy in decanal dimethyl acetal synthesis, the principles of green chemistry, particularly atom economy and waste prevention, are increasingly being applied to design more sustainable synthetic routes for a wide range of chemical compounds. jddhs.comjocpr.comstudymind.co.ukvbithyd.ac.inacs.org

Stereoselective Synthesis of Chiral this compound Derivatives

Stereoselective synthesis, the process of selectively forming one stereoisomer over others, is a vital aspect of modern organic chemistry, especially for compounds with specific biological activities or material properties. encyclopedia.pubrsc.org Although this compound itself lacks a stereocenter at the acetal carbon, chiral derivatives can be synthesized by introducing stereogenic centers elsewhere within the decane chain or by incorporating chiral units into the acetal structure.

The synthesis of chiral molecules often relies on asymmetric catalysis, the use of chiral auxiliaries, or the resolution of racemic mixtures. encyclopedia.pubnih.gov For dimethoxydecane derivatives, potential approaches include:

Starting from Chiral Precursors: Using a chiral decanal or a chiral alcohol as starting materials for the acetal formation reaction. The stereochemical information from the starting material would be transferred to the resulting product.

Asymmetric Acetalization: Developing catalytic systems capable of inducing chirality during the acetal formation reaction from a prochiral decanal. This would likely require the use of chiral catalysts, such as chiral Lewis acids or organocatalysts. metu.edu.trrsc.org

Functionalization of this compound: Introducing chiral centers into the decane chain of pre-synthesized this compound through stereoselective reactions, such as asymmetric hydrogenation, epoxidation, or selective functionalization of C-H bonds.

Specific research focusing on the stereoselective synthesis of chiral this compound derivatives was not extensively found in the provided search results. However, the general principles and methodologies for the stereoselective synthesis of chiral acetals and substituted alkanes are well-established in the field of organic chemistry. For instance, stereoselective methods have been developed for the synthesis of chiral dihydropyrano[2,3-c]pyrazoles through organocatalytic domino reactions metu.edu.tr, and chiral sulfinyl compounds using various contemporary methods nih.gov. The synthesis of chiral alcohols featuring methyl-branched carbon skeletons has also been investigated molaid.com.

Synthetic Routes to Substituted and Functionalized this compound Analogues

The synthesis of substituted and functionalized analogues of this compound allows for the investigation of how structural alterations affect their physical, chemical, or potentially biological characteristics. These analogues can incorporate various substituents along the decane chain or modifications to the acetal group.

Preparation of Halogenated this compound Derivatives (e.g., 10-Bromo-1,1-dimethoxydecane)

Halogenated organic compounds serve as valuable intermediates and products across various chemical industries. umn.edumdpi.com Incorporating halogen atoms into the this compound structure can modify its reactivity and properties. A notable example is 10-Bromo-1,1-dimethoxydecane.

The synthesis of 10-Bromo-1,1-dimethoxydecane can be accomplished through several synthetic strategies:

Acetalization of a Halogenated Aldehyde: Reacting 10-bromodecanal with methanol under acid catalysis is a direct route to 10-Bromo-1,1-dimethoxydecane. One study reported obtaining 10-Bromo-1,1-dimethoxydecane in high yield (98%) from 10-bromodecanal using p-toluenesulfonic acid as a catalyst and 2,2-dimethoxypropane as a water scavenger core.ac.uk.

Halogenation of this compound: Introducing a bromine atom at the terminal position of the decane chain in pre-formed this compound. This approach might involve radical bromination conditions, which can sometimes lead to regioselectivity issues, or more controlled functionalization methods.

Synthesis from a Halogenated Alkene or Alcohol: Starting with a readily available building block such as 10-bromo-1-decene sigmaaldrich.comuni.lu or 10-bromo-1-decanol thermofisher.comsigmaaldrich.com and converting the terminal functional group into an aldehyde, followed by acetal formation. For instance, 10-bromo-1-decanol could be oxidized to 10-bromodecanal, which is then subjected to acetalization. The synthesis of 1,10-dibromodecane from 1,10-decanediol using HBr has also been documented chemicalbook.com.

Based on the provided information, the synthesis from 10-bromodecanal appears to be a direct and efficient method core.ac.uk.

Synthesis of Branched-Chain Dimethoxydecane Isomers (e.g., 1,1-Dimethoxy-9-methyldecane)

Branched-chain isomers of this compound are characterized by the presence of methyl or other alkyl substituents along the decane carbon backbone. These structural variations can influence physical properties, such as boiling point and viscosity. An example of such an isomer is 1,1-Dimethoxy-9-methyldecane.

The synthesis of branched-chain dimethoxydecane isomers typically involves starting with a branched aldehyde or its precursor:

Acetalization of a Branched Aldehyde: Reacting a branched decanal isomer, such as 9-methyldecanal, with methanol under acid catalysis would yield the corresponding dimethyl acetal, 1,1-Dimethoxy-9-methyldecane.

Synthesis from Branched Alkenes or Alcohols: Utilizing branched decene or decanol isomers as starting materials and converting the functional group to an aldehyde before acetal formation. For example, a branched alkene could undergo hydroformylation to produce a branched aldehyde.

Alkylation of a Decanal Precursor: Introducing a methyl group at the C9 position of a suitable decanal precursor either before or during the formation of the aldehyde and subsequent acetalization.

Specific synthetic routes for 1,1-Dimethoxy-9-methyldecane were not explicitly detailed in the search results. However, the synthesis of branched isomers in other chemical contexts, such as branched polymers, is achieved through controlled growth processes indiana.edu. The selective synthesis of alkene isomers, including branched ones, is an active area of research, often employing transition metal catalysis nih.govresearchfeatures.com. A related compound, 1-methoxy-9-methyldecane, is listed in PubChem nih.gov, indicating that structures with branching and methoxy groups in the decane chain are known.

Mechanistic Investigations of 1,1 Dimethoxydecane Chemical Transformations

Reaction Mechanisms of Hydrolysis and Transacetalization of 1,1-Dimethoxydecane

The primary reaction of acetals like this compound is hydrolysis, which regenerates the parent carbonyl compound (decanal) and alcohol (methanol) in the presence of aqueous acid. fiveable.memasterorganicchemistry.comchemistrysteps.comorganicchemistrytutor.comorgoreview.comlibretexts.org This reaction is the reverse of acetal (B89532) formation. organicchemistrytutor.com The mechanism typically involves acid catalysis, where a proton activates one of the alkoxy groups, making it a good leaving group. chemistrysteps.comorgoreview.comlibretexts.orglibretexts.org Elimination of the alcohol molecule results in the formation of a resonance-stabilized oxocarbenium ion. chemistrysteps.comorgoreview.comlibretexts.orgyoutube.com This electrophilic intermediate is then attacked by water, forming a hemiacetal after deprotonation. chemistrysteps.comorgoreview.com The hemiacetal is generally less stable than the acetal and undergoes a similar acid-catalyzed process: protonation of the hydroxyl group, elimination of water to form another oxocarbenium ion (or a protonated carbonyl), followed by deprotonation to yield the aldehyde or ketone. masterorganicchemistry.comchemistrysteps.comorgoreview.comlibretexts.orglibretexts.org

The mechanism of acetal hydrolysis can be summarized as a series of proton transfer, nucleophilic attack, and leaving group dissociation steps. organicchemistrytutor.com

| Step | Description |

| 1. Protonation | An oxygen atom of the acetal is protonated by acid. chemistrysteps.comorgoreview.com |

| 2. Elimination | The protonated alcohol leaves, forming an oxocarbenium ion. chemistrysteps.comorgoreview.comlibretexts.org |

| 3. Nucleophilic Attack | Water attacks the carbocation. chemistrysteps.comorgoreview.com |

| 4. Deprotonation | A proton is removed from the attacked water molecule, forming a hemiacetal. chemistrysteps.comorgoreview.com |

| 5. Protonation (Hemiacetal) | The hydroxyl group of the hemiacetal is protonated. chemistrysteps.comorgoreview.com |

| 6. Elimination (Hemiacetal) | Water leaves, forming a protonated carbonyl. chemistrysteps.comorgoreview.com |

| 7. Deprotonation (Carbonyl) | A proton is removed, yielding the neutral carbonyl compound. chemistrysteps.comorgoreview.com |

Transacetalization involves the exchange of alkoxy groups between an acetal and an alcohol or diol, typically catalyzed by acid. wikipedia.orgorganic-chemistry.orgthieme-connect.comscielo.brmdpi.com This reaction is an equilibrium process, and the driving force is often the removal of a volatile alcohol product or the formation of a more stable cyclic acetal. wikipedia.orgscielo.br The mechanism is analogous to hydrolysis and acetal formation, proceeding through oxocarbenium ion intermediates. thieme-connect.comscielo.br An alcohol attacks a protonated acetal, displacing another alcohol molecule. thieme-connect.com This process can be used to synthesize new acetals or to protect diols. scielo.br

Oxidative and Reductive Chemical Transformations Involving the Acetal Moiety

Acetals are generally stable to many oxidizing and reducing agents under neutral or basic conditions. jove.comorganic-chemistry.org However, the acetal moiety can undergo transformations under specific oxidative or reductive conditions, often catalyzed by acids or Lewis acids.

Oxidative cleavage of acetals can occur with strong oxidizing agents, sometimes leading to the formation of esters, lactones, or related cleavage products, particularly with cyclic acetals. organic-chemistry.org For example, strongly acidic high-valent chromium reagents can oxidize cyclic ketals and acetals to lactones. organic-chemistry.org

Reductive cleavage of acetals is a method for synthesizing ethers. chem-station.comnii.ac.jp This transformation typically involves the acidic treatment of the acetal to generate an oxonium cation, which is then reduced by a hydride source. chem-station.comnii.ac.jp Common reducing agents employed include triethylsilane (Et₃SiH), lithium aluminum hydride (LiAlH₄) in combination with Lewis acids like BF₃ or AlCl₃, DIBAL-H, BH₃, or hydrogen with transition metal catalysts. chem-station.comnii.ac.jpbritannica.com The reduction often proceeds with regioselectivity, particularly in cyclic acetals derived from diols. chem-station.comnii.ac.jp

Enzymatic and Biocatalytic Conversions of this compound

Enzymatic and biocatalytic methods offer milder and more selective routes for the transformation of organic compounds, including acetals. While specific studies on the enzymatic conversion of this compound are limited in the provided search results, general principles of enzymatic acetal transformations and microbial degradation pathways are relevant.

Elucidation of Microbial Degradation Pathways (e.g., by fungi in polymer biodegradation)

Microorganisms, including bacteria and fungi, play a significant role in the biodegradation of various organic compounds and polymers. frontiersin.orgagriscigroup.usmdpi.com Fungi, with their mycelial structures, can penetrate polymer surfaces and secrete enzymes that catalyze degradation. mdpi.com

Research into the biodegradation of polymers, such as low-density polyethylene (B3416737) (LDPE), has identified volatile organic compounds (VOCs) produced by fungi during this process. dntb.gov.uanih.gov Notably, this compound has been detected among the VOCs produced by certain fungal species, such as C. fructicola, during the degradation of LDPE films. dntb.gov.uanih.gov This suggests that acetal-like structures, or compounds that can be metabolized to them, may be involved in or produced during the microbial breakdown of complex organic materials. While the specific pathway leading to this compound in this context is not detailed, it highlights the potential for microbial involvement in the transformation of compounds containing or related to acetal functionalities.

Microbial degradation often involves enzymatic cleavage of polymer chains into smaller molecules that can be further metabolized. frontiersin.orgmdpi.com For instance, polyester (B1180765) and polyamide plastics are degraded by fungal hydrolases like esterases and lipases. mdpi.com Enzymes involved in the degradation of polyolefin plastics can include hydroxylases, monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases. mdpi.com

Enzymatic Biotransformation Kinetics and Specificity (general enzymatic principles applicable to DMD)

Enzymes catalyze reactions with high specificity and efficiency, operating under mild conditions. lsuhsc.edu Enzyme kinetics, described by parameters such as kcat and Km, quantify the catalytic rate and substrate affinity, respectively. nih.govnih.gov Enzyme specificity refers to the preference of an enzyme for a particular substrate, while selectivity describes the preference for one substrate over another when multiple are present. nih.gov

Enzymatic transformations of acetals have been explored, particularly in the context of activating molecules for specific purposes. For example, enzymatic hydrolysis of acetals into hemiacetals, which then spontaneously hydrolyze to aldehydes, has been used as a trigger to activate alkoxyamines. rsc.orgrsc.org This demonstrates that enzymes can effectively catalyze the cleavage of the acetal functional group.

While specific kinetic and specificity data for enzymatic transformations of this compound are not provided in the search results, the general principles of enzyme kinetics and specificity are applicable. An enzyme capable of hydrolyzing this compound would likely exhibit specific binding interactions with the molecule, and its activity could be characterized by Michaelis-Menten kinetics under appropriate conditions. nih.govnih.gov The specificity of such an enzyme would depend on the structure of this compound compared to other potential substrates.

Role of this compound as a Reactive Intermediate in Complex Organic Reactions

Reactive intermediates are transient, high-energy species formed during a chemical reaction that quickly transform into more stable products. allen.inlumenlearning.comuomustansiriyah.edu.iq While acetals like this compound are generally stable under neutral or basic conditions, their acid-catalyzed transformations proceed through reactive intermediates, specifically oxocarbenium ions. chemistrysteps.comorgoreview.comlibretexts.orgyoutube.com

The oxocarbenium ion formed during the hydrolysis or transacetalization of this compound is a highly electrophilic species. chemistrysteps.com This intermediate can undergo various reactions depending on the conditions and the presence of other nucleophiles or reactive species in the reaction mixture.

Beyond simple hydrolysis and transacetalization, acetals, including those related to this compound, can serve as precursors for generating reactive intermediates in more complex synthetic sequences. For instance, in situ generated acetals have been utilized to develop new reactions of carbonyl compounds, including tandem cyclizations and functionalization reactions. cutn.ac.in This highlights the potential for this compound, or related acetals, to act as a source of reactive intermediates that can participate in a wider range of organic transformations beyond their typical hydrolysis and transacetalization reactions.

The study of reactive intermediates derived from acetals is an ongoing area of research, with a focus on developing new methodologies in organic synthesis. nii.ac.jpcutn.ac.inbeilstein-journals.org

1,1 Dimethoxydecane in Natural Product Chemistry and Biogeochemical Cycling

Identification and Distribution in Phytochemical Extracts

Research has revealed the presence of 1,1-dimethoxydecane in the volatile constituents of certain plant species, indicating its natural occurrence in the plant kingdom.

Presence in Essential Oils of Aromatic Plant Species (e.g., Dracocephalum kotschyi)

This compound has been identified as a component in the essential oils of aromatic plants, notably Dracocephalum kotschyi. Studies on the essential oil composition of Dracocephalum kotschyi from Iran have reported the presence of this compound among its volatile compounds. For instance, one study identified this compound at a concentration of 14.5% in the essential oil of D. kotschyi leaves rjpharmacognosy.irrjpharmacognosy.ir. Other major compounds reported in the essential oil of D. kotschyi from different regions of Iran include geranial, limonene-10-al, and limonene, although the relative percentages of these compounds can vary depending on factors such as genotype, altitude, microclimate, and cultivation conditions rjpharmacognosy.irrjpharmacognosy.irnih.gov.

The chemical composition of Dracocephalum kotschyi essential oil can be diverse across different populations. While some studies highlight monoterpenes like limonene, carvacrol, γ-terpinene, and α-pinene as major constituents researchgate.netuni-lj.si, others also report the presence of this compound rjpharmacognosy.irrjpharmacognosy.irnih.gov. This variability underscores the importance of considering geographical and environmental factors when studying the phytochemical profile of this species tandfonline.com.

| Compound | Concentration (%) | Plant Source | Location (Iran) | Citation |

|---|---|---|---|---|

| This compound | 14.5 | Dracocephalum kotschyi | Not specified | rjpharmacognosy.irrjpharmacognosy.ir |

| Geranial | 37.2 | Dracocephalum kotschyi | Not specified | rjpharmacognosy.irrjpharmacognosy.ir |

| Limonene-10-al | 28.5 | Dracocephalum kotschyi | Not specified | rjpharmacognosy.irrjpharmacognosy.ir |

| Limonene | 20.1 | Dracocephalum kotschyi | Not specified | rjpharmacognosy.irrjpharmacognosy.ir |

| Limonene | 23.56 | Dracocephalum kotschyi | Isfahan province | researchgate.netuni-lj.si |

| Carvacrol | 14.65 | Dracocephalum kotschyi | Isfahan province | researchgate.netuni-lj.si |

| γ-Terpinene | 12.99 | Dracocephalum kotschyi | Isfahan province | researchgate.netuni-lj.si |

| α-Pinene | 12.62 | Dracocephalum kotschyi | Isfahan province | researchgate.netuni-lj.si |

| Geranial | 35.8 | Dracocephalum kotschyi | Not specified | nih.govresearchgate.net |

| Limonene-10-al | 26.6 | Dracocephalum kotschyi | Not specified | nih.govresearchgate.net |

| Limonene | 15.8 | Dracocephalum kotschyi | Not specified | nih.govresearchgate.net |

Occurrence in Volatile Organic Compound Profiles of Mangrove Plants

While direct evidence from the search results explicitly stating the presence of this compound in mangrove plant volatile organic compound (VOC) profiles is not available, the search results do indicate that mangrove plants emit a variety of volatile organic compounds, including hydrocarbons, alcohols, fatty aldehydes, esters, and ketones nih.govresearchgate.netpeerj.com. Studies on mangrove ecosystems and associated microorganisms have focused on VOCs emitted by mangrove plants and endophytic bacteria, highlighting compounds like isoprene, monoterpenes (α-pinene, β-pinene, camphene, d-limonene), and various other classes of volatile compounds nih.govresearchgate.netpeerj.comresearchgate.netmdpi.comnih.govasm.orgnih.gov. Although this compound was not specifically listed as a mangrove-emitted VOC in these results, the broad range of volatile compounds found in mangrove environments suggests the potential for further investigation into the occurrence of acetals like this compound.

Proposed Biosynthetic Pathways of this compound in Biological Systems

Information directly detailing the specific biosynthetic pathway of this compound in plants or other biological systems is not explicitly present in the provided search results. However, the presence of this compound, an acetal (B89532), in plant essential oils suggests a potential enzymatic pathway involving the reaction of an aldehyde (specifically decanal) with methanol (B129727).

General biosynthetic pathways for volatile organic compounds in plants often involve the mevalonate (B85504) pathway or the methylerythritol phosphate (B84403) (MEP) pathway for the production of isoprenoids (like terpenes, which are common in essential oils) umanitoba.ca. However, this compound is an aliphatic acetal, not an isoprenoid. The formation of acetals typically involves the reaction of an aldehyde or ketone with an alcohol. In biological systems, this reaction would likely be enzyme-catalyzed.

Given that decanal (B1670006) is a naturally occurring aldehyde found in various plants, a plausible biosynthetic route for this compound in Dracocephalum kotschyi could involve the enzyme-catalyzed reaction between n-decanal and methanol. Methanol is also a common plant metabolite. Further research would be needed to identify the specific enzymes and genetic pathways involved in this transformation in plants that produce this compound.

Biogeochemical Significance and Environmental Fate of this compound

The presence of this compound in natural products and its classification as a volatile organic compound suggest potential roles in biogeochemical cycles and interactions within the environment.

Assessment of Microbial Metabolism and Biodegradation Potential in Environmental Contexts

The microbial metabolism and biodegradation potential of this compound in environmental contexts are not extensively detailed in the provided search results. However, general principles of microbial degradation of organic compounds can be considered. Microorganisms possess diverse metabolic capabilities to break down a wide range of natural and xenobiotic compounds umanitoba.camdpi.comfrontiersin.org.

While specific studies on the biodegradation of this compound were not found, research on the microbial degradation of related compounds, such as other acetals or long-chain hydrocarbons, may offer insights researchgate.netarchive.orggoogle.com. For instance, some microorganisms can degrade hydrocarbons and other organic pollutants through various enzymatic processes, including oxidation and hydrolysis umanitoba.camdpi.com. Acetals can be hydrolyzed back to their corresponding aldehydes and alcohols, which can then be further metabolized by microorganisms archive.org.

One search result mentions 1,1-dimethoxy-decane in the context of volatile organic compounds detected among fungi capable of breaking down LDPE film, potentially indicating some interaction or metabolic process involving the compound and these microorganisms researchgate.net. However, the exact nature of this interaction (e.g., production, degradation, or transformation) is not specified.

Further research is needed to specifically assess the microbial metabolism and biodegradation pathways of this compound in various environmental matrices like soil and water.

Environmental Detection and Analysis as a Naturally Emitted Volatile Compound

As a volatile organic compound, this compound can be emitted from its natural sources into the atmosphere. The detection and analysis of VOCs in the environment are typically performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with sampling methods like Headspace Solid-Phase Microextraction (SPME) or dynamic headspace sampling rjpharmacognosy.irrjpharmacognosy.irasm.orgiltusa.comchromatographyonline.comresearchgate.net.

The presence of this compound in the essential oils of plants like Dracocephalum kotschyi suggests it can be released into the atmosphere as a biogenic VOC rjpharmacognosy.irrjpharmacognosy.ir. Biogenic VOCs play roles in atmospheric chemistry, contributing to the formation of ozone and secondary organic aerosols researchgate.net.

Environmental monitoring studies often analyze the profile of VOCs in the atmosphere to understand sources and atmospheric processes iltusa.comresearchgate.netowlstonemedical.com. While general methods for VOC detection and analysis are well-established, specific studies focusing on the widespread environmental detection and analysis of this compound as a naturally emitted volatile compound were not prominently featured in the search results. Its detection in plant extracts confirms its emission potential, but its broader distribution and concentration in different environmental compartments would require targeted environmental monitoring studies.

Research on this compound in Advanced Materials and Nanotechnology Remains Largely Unexplored

Comprehensive searches for the application of the chemical compound this compound in the fields of advanced materials and nanotechnology have revealed a significant lack of available research. While information regarding its basic chemical and physical properties is accessible, its role in specialized areas such as polymer synthesis, nanomaterial fabrication, and catalysis appears to be a nascent or currently undocumented field of scientific inquiry.

This compound, also known as decanal dimethyl acetal, is a colorless liquid with the chemical formula C12H26O2. It is recognized for its characteristic odor and is primarily utilized in the fragrance and flavor industry.

Below is a summary of the known properties of this compound:

| Property | Value |

| CAS Number | 7779-41-1 |

| Molecular Formula | C12H26O2 |

| Molecular Weight | 202.33 g/mol |

| Boiling Point | 218 °C |

| Density | 0.83 g/mL at 25 °C |

| Solubility | Insoluble in water; soluble in alcohol and oils. chemicalbook.com |

Despite a thorough investigation into scientific databases and scholarly articles, no specific research findings or detailed studies were identified that would fulfill the requested article outline focusing on:

Research Applications of 1,1 Dimethoxydecane in Advanced Materials and Nanotechnology

Catalytic Functions and Applications Derived from 1,1-Dimethoxydecane-based Materials

The absence of information in these specific areas suggests that the potential of this compound as a building block or functional component in advanced materials and nanotechnology is yet to be investigated by the research community. Further exploration and primary research would be required to determine if this compound possesses properties that would make it suitable for such applications.

Advanced Analytical and Spectroscopic Methodologies for 1,1 Dimethoxydecane Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the analysis of 1,1-dimethoxydecane. GC-MS combines the separation capabilities of gas chromatography with the identification and quantification power of mass spectrometry. This hyphenated technique allows for the separation of complex mixtures, quantification of target analytes, identification of unknown components, and determination of trace levels of contamination. thermofisher.commeasurlabs.com

The application of GC-MS to this compound involves introducing a sample into the GC system, where it is vaporized and carried by an inert gas through a chromatographic column. Compounds in the mixture are separated based on their boiling points and interactions with the stationary phase of the column, eluting at different retention times. Upon elution, the compounds enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint that aids in the identification of the compound by comparison with spectral libraries.

Research has demonstrated the utility of GC-MS in detecting this compound. For instance, in studies investigating the biodegradation of low-density polyethylene (B3416737) (LDPE) films by fungal species, this compound was identified as one of the volatile organic compounds (VOCs) detected using GC-MS analysis of the emissions from fungal cultures. researchgate.netnih.govnih.gov This highlights the technique's ability to identify this compound even within the complex volatile profiles associated with biological processes.

Optimization of GC-MS Parameters for Acetal (B89532) Characterization in Complex Matrices

Analyzing acetals like this compound in complex matrices, such as biological samples, environmental extracts, or product mixtures, often requires careful optimization of GC-MS parameters to ensure accurate qualitative and quantitative results. Complex matrices can contain numerous compounds that may interfere with the analysis of the target analyte, leading to co-elution or ion suppression. thermofisher.comresearchgate.net

Optimization strategies typically involve selecting an appropriate GC column stationary phase that provides adequate separation for this compound from potential interferents. Non-polar or slightly polar columns are often suitable for separating less polar compounds like long-chain acetals. The GC oven temperature program is critical for achieving optimal separation. A temperature gradient can be employed, starting at a lower temperature to resolve more volatile components and increasing gradually to elute less volatile compounds like this compound within a reasonable timeframe. nih.govmdpi.com

Sample preparation is another crucial aspect when dealing with complex matrices. Techniques such as liquid-liquid extraction, solid-phase extraction (SPE), or headspace solid-phase microextraction (HS-SPME) can be employed to isolate or concentrate this compound from the matrix and remove interfering substances. thermofisher.commdpi.comnih.gov For compounds with polar functional groups, derivatization might be necessary to improve their volatility and thermal stability for GC analysis, although acetals like this compound are generally sufficiently volatile. nih.govnih.govresearchgate.net

In mass spectrometry, both full scan acquisition and selected ion monitoring (SIM) modes can be used. Full scan provides a comprehensive mass spectrum for identification, while SIM focuses on monitoring specific ions characteristic of this compound, offering increased sensitivity for trace analysis in complex samples. thermofisher.commdpi.com The fragmentation pattern of this compound in electron ionization (EI) MS would typically show characteristic ions resulting from the cleavage of the acetal group and the alkyl chain, aiding in its identification.

Application in Metabolomics and Environmental Sampling

GC-MS plays a significant role in metabolomics and environmental sampling, and these fields can involve the analysis of compounds like this compound. Metabolomics aims to comprehensively analyze the small molecule complement of biological systems, and GC-MS is a standard tool for profiling volatile and semi-volatile metabolites. nih.govnih.govthermofisher.com While this compound itself might not be a primary metabolite in most organisms, related lipid derivatives or degradation products could be relevant, and the techniques used for their analysis by GC-MS in metabolomics are applicable. The ability of GC-MS to separate and identify a wide range of compounds in complex biological extracts is essential for untargeted metabolomics studies. thermofisher.com

In environmental sampling, GC-MS is widely used for screening and quantifying organic contaminants in various matrices such as water, soil, and air. thermofisher.commeasurlabs.com As demonstrated in biodegradation studies, this compound can be present in environmental samples as a result of the breakdown of certain materials. researchgate.netnih.govnih.gov GC-MS allows for the detection and quantification of such compounds, providing insights into environmental contamination levels and the fate of these substances in the environment. The optimization strategies discussed earlier are particularly relevant for environmental samples due to their inherent complexity. thermofisher.commeasurlabs.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including acetals like this compound. Unlike MS, which fragments the molecule, NMR provides information about the connectivity of atoms and the chemical environment of nuclei within the intact molecule. researchgate.netcore.ac.uk NMR is also highly valuable for monitoring chemical reactions in real-time, providing insights into reaction kinetics and the formation of intermediates and products. researchgate.netresearchgate.netacs.org

The fundamental principle of NMR involves placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses. Atomic nuclei with a magnetic spin, such as 1H and 13C, absorb energy at specific frequencies depending on their chemical environment. The signals detected provide information on the number of distinct nuclei (from peak integrals), their chemical environment (from chemical shifts), and their connectivity to neighboring nuclei (from coupling patterns and 2D experiments). core.ac.uknih.gov

For this compound, NMR spectroscopy can definitively confirm its structure by analyzing the characteristic signals from the methoxy (B1213986) groups, the acetal proton, and the various methylene (B1212753) and methyl groups of the decane (B31447) chain.

High-Resolution 1H NMR and 13C NMR Techniques

High-resolution 1H NMR and 13C NMR are fundamental techniques for characterizing this compound.

1H NMR Spectroscopy: The 1H NMR spectrum of this compound would typically show distinct signals for the protons of the two equivalent methoxy groups (-OCH3), the single proton attached to the acetal carbon (-CH(OCH3)2), and the protons of the ten-carbon alkyl chain. The chemical shifts of these signals are highly characteristic. The acetal proton signal is typically found in the downfield region (around 4.5-4.8 ppm) due to the deshielding effect of the two adjacent oxygen atoms. The methoxy protons appear as a singlet further upfield (around 3.2-3.4 ppm). The methylene protons of the decane chain would give rise to a complex set of signals in the aliphatic region (around 1.2-1.6 ppm), with the terminal methyl group protons appearing as a triplet slightly more upfield (around 0.8-0.9 ppm). nih.govoregonstate.educhemicalbook.com Analysis of the splitting patterns (multiplicity) of these signals provides information about the number of neighboring protons, confirming the connectivity.

13C NMR Spectroscopy: The 13C NMR spectrum provides information about the carbon skeleton of this compound. oregonstate.eduresearchgate.netchegg.com The acetal carbon signal is highly deshielded due to the two attached oxygen atoms and typically appears in the range of 100-110 ppm. oregonstate.edu The carbon atoms of the methoxy groups resonate further upfield (around 50-55 ppm). The carbon atoms of the decane chain would give signals at characteristic chemical shifts in the aliphatic region (around 14-32 ppm), with the terminal methyl carbon being the most upfield. Analysis of the 13C NMR spectrum, often coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in assigning each carbon signal and confirming the presence of CH3, CH2, CH, and quaternary carbons. core.ac.uk

Studies on various acetals have utilized 1H and 13C NMR to confirm their structures and analyze mixtures of diastereomeric acetals, demonstrating the power of these techniques in distinguishing subtle structural differences. researchgate.netchegg.comresearchgate.netacs.org

Advanced 2D NMR Spectroscopy for Complex Dimethoxydecane Structures

For more complex acetal structures or when dealing with overlapping signals in 1D NMR spectra, advanced two-dimensional (2D) NMR techniques are invaluable for complete structural assignment and elucidation. researchgate.netcore.ac.ukacs.org While this compound is a relatively simple acetal, these techniques would be essential for analyzing more complex derivatives or reaction mixtures containing multiple components.

Common 2D NMR techniques include:

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other through typically two or three bonds. This helps in establishing proton-proton connectivity within the molecule. researchgate.netcore.ac.uk

HSQC (Heteronuclear Single Quantum Correlation) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached (one-bond correlations). This is crucial for assigning proton and carbon signals simultaneously. researchgate.netcore.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbon atoms that are separated by two or three bonds (long-range correlations). HMBC is particularly useful for establishing connectivity across heteroatoms and quaternary carbons, providing crucial information for piecing together the molecular structure. researchgate.netcore.ac.uk

TOCSY (TOtal Correlation SpectroscopY): Shows correlations between all protons within a coupled spin system. This helps in identifying coupled networks of protons, such as the entire alkyl chain in this compound. researchgate.netcore.ac.uk

NOESY (Nuclear Overhauser Effect SpectroscopY) / ROESY (Rotating-frame Overhauser Effect SpectroscopY): These techniques reveal correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds. This provides information about the three-dimensional structure and conformation of the molecule. core.ac.uk

While specific 2D NMR data for this compound were not found in the search results, the application of these techniques to other acetals and organic molecules demonstrates their power in resolving complex spectral overlaps and confirming structural assignments. researchgate.netresearchgate.netacs.org For instance, 2D NMR has been used to characterize acetal ring conformations in polymers and to assign spectral data of diastereomeric acetals. researchgate.netresearchgate.netacs.org

NMR spectroscopy is also a powerful tool for monitoring chemical reactions involving acetals. By acquiring NMR spectra at different time points during a reaction, the consumption of starting materials and the formation of products can be tracked quantitatively by integrating the relevant signals. researchgate.netresearchgate.netacs.org This allows for the determination of reaction kinetics and the identification of transient intermediates. Studies have shown the effectiveness of both high-field and compact NMR spectrometers for real-time reaction monitoring of acetalization reactions. researchgate.net

Other Spectroscopic and Chromatographic Techniques (e.g., FTIR in biodegradation studies)

Beyond GC-MS and NMR, other spectroscopic and chromatographic techniques can provide complementary information about this compound, particularly in specific applications like biodegradation studies.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a technique that measures the absorption or transmission of infrared light by a sample, providing information about the functional groups present in the molecule. Each functional group vibrates at characteristic frequencies, resulting in a unique IR spectrum. nih.govmdpi.com